Cas no 1806346-02-0 (4-Fluoro-2-iodo-3-nitropyridine)

4-Fluoro-2-iodo-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-iodo-3-nitropyridine
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- Inchi: 1S/C5H2FIN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H
- InChI Key: XVPHQUIQGPAFHM-UHFFFAOYSA-N
- SMILES: IC1C(=C(C=CN=1)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 163
- XLogP3: 1.5
- Topological Polar Surface Area: 58.7
4-Fluoro-2-iodo-3-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006443-500mg |
4-Fluoro-2-iodo-3-nitropyridine |
1806346-02-0 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
Alichem | A029006443-250mg |
4-Fluoro-2-iodo-3-nitropyridine |
1806346-02-0 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029006443-1g |
4-Fluoro-2-iodo-3-nitropyridine |
1806346-02-0 | 95% | 1g |
$3,097.65 | 2022-03-31 |
4-Fluoro-2-iodo-3-nitropyridine Related Literature
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
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Alexander S. Romanov,Florian Chotard,Jahan Rashid,Manfred Bochmann Dalton Trans., 2019,48, 15445-15454
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
Additional information on 4-Fluoro-2-iodo-3-nitropyridine
4-Fluoro-2-iodo-3-nitropyridine (CAS No. 1806346-02-0): An Overview of a Versatile Heterocyclic Compound
4-Fluoro-2-iodo-3-nitropyridine (CAS No. 1806346-02-0) is a unique and versatile heterocyclic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its distinctive molecular structure, which includes a pyridine ring substituted with fluorine, iodine, and nitro groups. These functional groups endow the molecule with a range of chemical properties that make it an attractive candidate for further research and development.
The synthesis of 4-fluoro-2-iodo-3-nitropyridine typically involves multi-step processes, each designed to introduce the specific substituents onto the pyridine ring. One common approach is to start with 3-nitropyridine and sequentially introduce the fluorine and iodine atoms through selective halogenation reactions. The precise control over these steps is crucial for achieving high yields and purity, which are essential for downstream applications.
In the realm of pharmaceutical research, 4-fluoro-2-iodo-3-nitropyridine has shown promise as a building block for the synthesis of novel drug candidates. The presence of the nitro group can confer biological activity, while the fluorine and iodine substituents can influence pharmacokinetic properties such as solubility and metabolic stability. Recent studies have explored the use of this compound in the development of anticancer agents, where its ability to modulate specific biological pathways has been investigated.
For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives based on 4-fluoro-2-iodo-3-nitropyridine. These derivatives were evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for further optimization.
Beyond pharmaceuticals, 4-fluoro-2-iodo-3-nitropyridine has also found applications in agrochemical research. The unique combination of functional groups makes it suitable for the development of new pesticides and herbicides. Specifically, the nitro group can enhance herbicidal activity by disrupting key metabolic processes in plants, while the fluorine and iodine substituents can improve the compound's stability and selectivity.
In materials science, 4-fluoro-2-iodo-3-nitropyridine has been explored as a precursor for the synthesis of functional materials with potential applications in electronics and energy storage. The pyridine ring and its substituents can be tailored to create materials with specific electronic properties, such as high conductivity or enhanced photovoltaic performance. Recent advancements in this area have focused on developing new synthetic methods to produce these materials on a larger scale.
The environmental impact of compounds like 4-fluoro-2-iodo-3-nitropyridine is another important consideration. Researchers are actively investigating ways to synthesize this compound using more sustainable and environmentally friendly methods. Green chemistry principles are being applied to reduce waste generation and minimize the use of hazardous reagents during synthesis.
In conclusion, 4-fluoro-2-iodo-3-nitropyridine (CAS No. 1806346-02-0) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, agrochemicals, and materials science. Its unique molecular structure provides a solid foundation for further research and development, making it an exciting area of study for scientists and engineers alike. As new synthetic methods and applications continue to emerge, the future prospects for this compound appear promising.
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